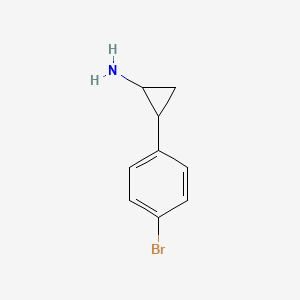

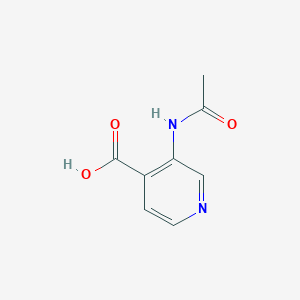

![molecular formula C12H20N2O B1288721 4-[3-(Dimethylamino)propoxy]benzylamine CAS No. 91637-76-2](/img/structure/B1288721.png)

4-[3-(Dimethylamino)propoxy]benzylamine

Overview

Description

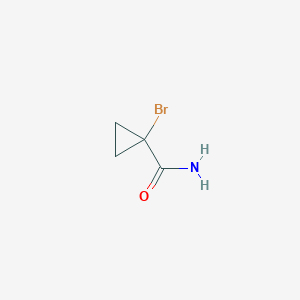

The compound 4-[3-(Dimethylamino)propoxy]benzylamine is a benzylamine derivative, which is a class of compounds that have been studied for various pharmacological effects, including antiarrhythmic activities. These compounds are characterized by a benzyl group attached to an amine, with various substitutions that can alter their chemical and biological properties .

Synthesis Analysis

The synthesis of benzylamine derivatives, including those with dimethylamino groups, typically involves multiple steps such as chloridation, etherification, oximation, and hydrogenation. One of the methods for synthesizing a related compound, 4-(2-dimethylamino)-ethoxy benzylamine, starts with N,N-dimethylethanolamine and proceeds through these steps to achieve a total yield of 65.6%. This method is noted for its mild reaction conditions and suitability for industrial production .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be complex and is often determined using techniques such as X-ray diffraction. For example, a related compound, 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5] undecane-2,4-dione, was found to belong to the triclinic system and its geometrical structure was optimized using density functional theory (DFT) . Another compound, 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, exhibits intermolecular and intramolecular hydrogen bonding in its crystal structure .

Chemical Reactions Analysis

Benzylamine derivatives can undergo various chemical reactions, including ring closure and reduction, as seen in the synthesis of 1-aralkyl-dihydro-2-benzazepines from 3-(3,4-Dimethoxyphenyl)-propylamine . The reactivity of these compounds can be influenced by their molecular structure, as indicated by the high reactivity of the free base and cationic species of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide compared to other compounds like naloxone and cocaine .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are closely related to their molecular structure. For instance, the crystallographic data of a related compound, 4-[(p-N,N-Dimethylamino)Benzylidene]-2-Phenyloxazole-5-One, reveals intra-molecular and inter-molecular interactions that stabilize the crystal structure. Conformational analysis using DFT can provide insights into the flexibility and geometric isomerism of these compounds . The solvation energy values and stability in solution can also be significant, as demonstrated in the study of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

4-[3-(Dimethylamino)propoxy]benzylamine derivatives have been explored for their potential in amyloid imaging, specifically in Alzheimer's disease research. These compounds have been utilized as radioligands in PET imaging to measure amyloid deposition in the brain. Studies have shown that such radioligands can distinguish between Alzheimer's disease patients and healthy controls by demonstrating significant differences in PIB retention. This advancement facilitates early detection and provides a valuable tool for assessing the efficacy of anti-amyloid therapies in Alzheimer's disease (Nordberg, 2007; Nordberg, 2007).

Lignin Acidolysis Research

In the field of chemistry, this compound derivatives have been part of studies related to lignin acidolysis. Research has explored the mechanisms of bond cleavage in lignin model compounds, highlighting the significance of specific functional groups in these reactions. Such studies contribute to our understanding of lignin's structural reactivity and potential applications in biofuel production and material science (Yokoyama, 2015).

Investigation of Hallucinogens

Although the initial request excluded drug use and dosage information, it's noteworthy to mention that this compound and related compounds have been examined in the context of hallucinogen pharmacology. Studies in this area focus on understanding the structure-activity relationships of these compounds, aiming to elucidate their psychoactive properties and potential risks. This research is crucial for drug policy and safety regulations (Halberstadt, 2017).

Safety and Hazards

“4-[3-(Dimethylamino)propoxy]benzylamine” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

3-[4-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGICLWAMZSRUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614304 | |

| Record name | 3-[4-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91637-76-2 | |

| Record name | 3-[4-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

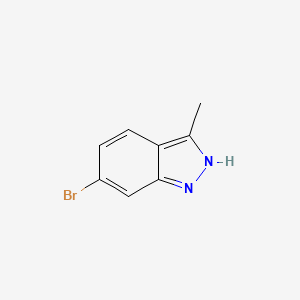

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)